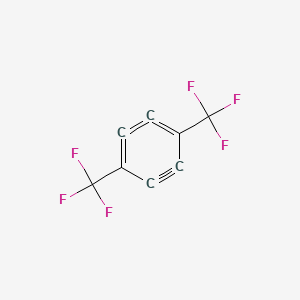
2-Heptylundecyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptylundecyl diphenyl phosphate: is an organic compound with the molecular formula C30H47O4P. It is a type of alkyl phenyl phosphate, characterized by the presence of a phosphate group bonded to two phenyl groups and a long alkyl chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptylundecyl diphenyl phosphate typically involves the reaction of diphenyl phosphoryl chloride with 2-heptylundecyl alcohol. This reaction is carried out in the presence of a catalyst, such as triethylamine, and an acid scavenger. The reaction conditions usually include a temperature range of 60 to 200°C and a pressure range of 0.001 to 1.1 bara .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is often sparged with an inert carrier gas to maintain the desired pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 2-Heptylundecyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce alkyl phosphates .
Scientific Research Applications
Chemistry: 2-Heptylundecyl diphenyl phosphate is used as a plasticizer in the production of polymers, enhancing their flexibility and durability. It is also employed as a flame retardant in various materials, providing fire resistance .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It is used in experiments to understand its impact on metabolic pathways and cellular signaling .
Medicine: Although not widely used in medicine, this compound is investigated for its potential therapeutic applications, particularly in drug delivery systems and as a component in medical devices .
Industry: In the industrial sector, this compound is utilized in the manufacturing of lubricants, coatings, and adhesives. Its unique chemical properties make it suitable for enhancing the performance and stability of these products .
Mechanism of Action
The mechanism of action of 2-Heptylundecyl diphenyl phosphate involves its interaction with various molecular targets and pathways. It acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. As a flame retardant, it forms a protective layer on the material’s surface, preventing the spread of flames .
Comparison with Similar Compounds
2-Ethylhexyl diphenyl phosphate: Similar in structure but with a shorter alkyl chain.
Diphenyl phosphate: Lacks the long alkyl chain, resulting in different physical and chemical properties.
Triphenyl phosphate: Contains three phenyl groups instead of two, leading to distinct applications and reactivity
Uniqueness: 2-Heptylundecyl diphenyl phosphate is unique due to its long alkyl chain, which imparts specific properties such as enhanced flexibility and hydrophobicity. This makes it particularly useful in applications requiring these characteristics, such as in plasticizers and flame retardants .
Properties
CAS No. |
183810-88-0 |
|---|---|
Molecular Formula |
C30H47O4P |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
2-heptylundecyl diphenyl phosphate |
InChI |
InChI=1S/C30H47O4P/c1-3-5-7-9-10-12-16-22-28(21-15-11-8-6-4-2)27-32-35(31,33-29-23-17-13-18-24-29)34-30-25-19-14-20-26-30/h13-14,17-20,23-26,28H,3-12,15-16,21-22,27H2,1-2H3 |
InChI Key |
XAULERQIGBCQTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCC)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


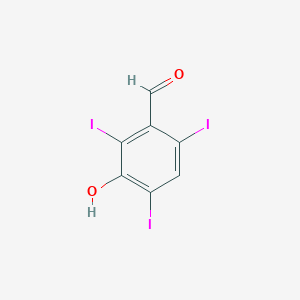
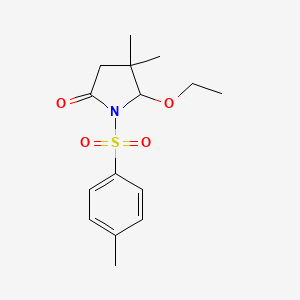

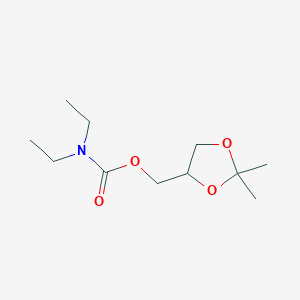
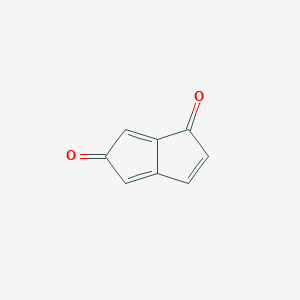


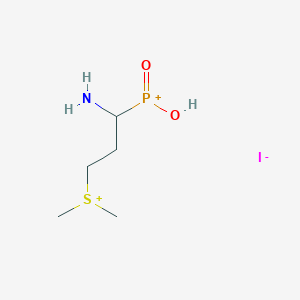
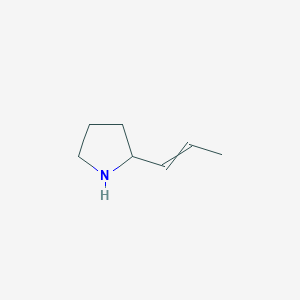


![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)
![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)
